molecular formula C17H17N3O4S B2419533 5-Carboxylic acid, omeprazole sulphide CAS No. 103877-00-5

5-Carboxylic acid, omeprazole sulphide

Cat. No.: B2419533
CAS No.: 103877-00-5
M. Wt: 359.4
InChI Key: BNOSHBGSJBEMGC-UHFFFAOYSA-N
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Description

Contextualization of Omeprazole (B731) Sulfide (B99878) within Omeprazole's Metabolic Landscape

Omeprazole is a proton pump inhibitor that undergoes extensive metabolism in the liver before excretion. nih.gov The primary metabolic pathways are mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4. nih.govclinpgx.org These enzymatic reactions lead to the formation of several key metabolites, including 5-hydroxyomeprazole and omeprazole sulphone, which are the two major metabolites found in plasma. nih.govnih.gov

Another significant metabolic transformation is the reduction of the sulfoxide (B87167) group in omeprazole to a sulfide, forming omeprazole sulfide (also known as pyrmetazole). nih.govchemodex.com This reductive pathway is particularly noted under conditions of reduced oxygenation. nih.gov Omeprazole sulfide itself is subject to further metabolism. researchgate.net

The compound 5-Carboxylic acid, omeprazole sulphide is a subsequent metabolite. Its formation involves the oxidation of a methyl group on the pyridine (B92270) ring of the omeprazole sulfide structure into a carboxylic acid. osti.gov This process is analogous to the formation of other carboxylic acid metabolites from omeprazole, where a methyl group is first hydroxylated and then further oxidized to a carboxylic acid. osti.gov The presence of the carboxylic acid group significantly increases the water solubility of the molecule, facilitating its elimination from the body, primarily through urine. osti.gov While omeprazole and omeprazole sulphone are not typically detected in urine, carboxylic acid derivatives are among the main urinary metabolites. nih.govosti.gov

Table 1: Key Metabolites of Omeprazole

Metabolite Name Key Formation Pathway Primary CYP Enzyme(s)
5-Hydroxyomeprazole Hydroxylation CYP2C19 nih.gov
Omeprazole Sulphone Sulphoxidation CYP3A4 nih.gov
Omeprazole Sulfide Reduction of sulfoxide Reductive pathways nih.gov
Omeprazole Carboxylic Acid Oxidation of methyl group -

Chemical Significance of Sulfide and Carboxylic Acid Functionalities within the Omeprazole Scaffold

The chemical structure of 5-Carboxylic acid, omeprazole sulphide is defined by two key functional groups that distinguish it from the parent drug, omeprazole: the sulfide (thioether) group and the carboxylic acid group.

The carboxylic acid functionality is introduced through the oxidation of one of the methyl groups on the pyridine ring. The addition of a carboxyl group (-COOH) dramatically increases the polarity and hydrophilicity of the molecule. This transformation is a common metabolic step for many drugs, as it converts less polar compounds into more water-soluble derivatives that can be easily excreted by the kidneys. osti.gov The acidic nature of the carboxylic acid group means that at physiological pH, the molecule will exist predominantly in its ionized carboxylate form, further enhancing its solubility in aqueous environments like plasma and urine.

Table 2: Chemical Properties of 5-Carboxylic acid, omeprazole sulphide

Property Value
Molecular Formula C17H17N3O4S nih.gov
Molecular Weight 359.4 g/mol nih.gov
IUPAC Name 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylic acid nih.gov
CAS Number 103877-00-5 nih.gov

Properties

IUPAC Name

4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-14(18-7-11(16(21)22)15(9)24-3)8-25-17-19-12-5-4-10(23-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOSHBGSJBEMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Omeprazole Sulfide and Its Carboxylic Acid Analogues

Chemical Synthesis of Omeprazole (B731) Sulfide (B99878) and Precursors

The chemical synthesis of omeprazole sulfide, a precursor to omeprazole, and its derivatives is a well-documented process. It typically involves the coupling of a substituted benzimidazole (B57391) moiety with a pyridine (B92270) derivative, followed by selective oxidation.

Oxidative Pathways to Sulfinyl Compounds (e.g., from acetamide-sulfide compounds)

A common strategy for synthesizing omeprazole and its analogues involves the oxidation of a thioether precursor. nih.gov One approach begins with acetamide-sulfide compounds, which can be readily oxidized to the corresponding sulfinyl compounds. nih.gov This oxidation is a crucial step, converting the sulfide to a sulfoxide (B87167). Various oxidizing agents have been employed for this transformation, including hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). nih.govrsc.org The use of hydrogen peroxide is often preferred due to its "green" credentials. researchgate.net

The oxidation process is designed to be a smooth and clean reaction, transforming a crystalline solid acetamide-sulfide into a stable sulfoxide. nih.gov Careful control of the reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone, which can complicate purification. researchgate.net Catalysts can be employed to enhance the selectivity and efficiency of the oxidation. For example, vanadyl bis(acetylacetonate) has been used in conjunction with hydrogen peroxide. nih.gov

Alkaline Hydrolysis to Sulfinyl Carboxylate Intermediates

Following the oxidation of the acetamide-sulfide to the amide sulfinyl compound, the introduction of a carboxylic acid group can be achieved through alkaline hydrolysis. nih.govresearchgate.net This step converts the amide group into a carboxylate salt. nih.gov The process typically involves heating the sulfinyl-amide compound with an aqueous alkali solution, such as sodium hydroxide. nih.gov

This hydrolysis is a key step in the synthesis of 5-Carboxylic acid, omeprazole sulphide. The resulting sulfinyl carboxylate intermediates are often water-soluble, which facilitates the purification process. Any unreacted starting materials and other minor impurities can be removed through simple aqueous washing, as the final products (like omeprazole) are not water-soluble. nih.gov This method offers a significant advantage in achieving high purity of the final compound. nih.gov Upon acidification, the carboxylate salt is converted to the corresponding carboxylic acid.

Novel Synthetic Approaches for Omeprazole Sulfide Derivatives

Researchers have explored novel synthetic routes to omeprazole and its derivatives to improve yield and efficiency. One such approach involves the formation of an ester of 5-methoxy thiobenzimidazole, followed by a coupling reaction with a Grignard reagent derived from 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine. rsc.orgnih.gov This method provides an alternative to the more traditional nucleophilic substitution reactions.

Another innovative strategy involves the asymmetric oxidation of the omeprazole sulfide precursor to directly produce enantiomerically pure forms of sulfoxide drugs. beilstein-journals.org This is particularly relevant for the synthesis of esomeprazole, the (S)-enantiomer of omeprazole. beilstein-journals.org These asymmetric synthesis methods often employ chiral catalysts or reagents to control the stereochemistry of the oxidation step. beilstein-journals.orgorientjchem.org

Derivatization and Modification Strategies for Carboxylic Acid Introduction

The introduction of a carboxylic acid group to form "5-Carboxylic acid, omeprazole sulphide" is fundamentally integrated into the synthetic pathway rather than being a direct derivatization of the omeprazole sulfide molecule. The primary strategy, as outlined in the preceding sections, involves the use of precursors that already contain a group that can be converted to a carboxylic acid.

The key synthetic route involves the following steps:

Synthesis of an acetamide-sulfide precursor : This precursor contains an acetamide (B32628) group on the benzimidazole ring system.

Oxidation : The sulfide is oxidized to a sulfinyl group.

Alkaline Hydrolysis : The crucial step where the amide group is hydrolyzed to a carboxylic acid (or its salt), yielding the desired sulfinyl carboxylate intermediate. nih.gov

This synthetic design, where the latent carboxylic acid functionality is carried through the reaction sequence, is the established method for producing 5-Carboxylic acid, omeprazole sulphide. Direct carboxylation of the benzimidazole ring of omeprazole sulfide is not the commonly reported method.

Catalytic Systems in Omeprazole Sulfide Synthesis (e.g., heteropolyacids)

To improve the efficiency and environmental footprint of omeprazole sulfide synthesis, various catalytic systems have been investigated, particularly for the selective oxidation of the sulfide to the sulfoxide. researchgate.net Heteropolyacids (HPAs) have emerged as effective and "green" catalysts for this transformation. researchgate.netresearchgate.net

HPAs, such as Keggin-type H₃PW₁₂O₄₀, are used in conjunction with hydrogen peroxide (H₂O₂) as the oxidant. researchgate.netresearchgate.net This catalytic system offers several advantages:

High Selectivity : It promotes the selective oxidation of the sulfide to the sulfoxide, minimizing the formation of the sulfone byproduct. researchgate.net

Mild Conditions : The reaction can be carried out under environmentally benign conditions, often at room temperature. researchgate.net

Efficiency : The use of HPAs can lead to high yields of the desired sulfoxide product. researchgate.net

The effectiveness of different types of heteropolyacids, including Preyssler, Keggin, and Wells-Dawson types, has been compared. rsc.org The choice of catalyst and solvent plays a key role in optimizing the reaction and preventing the formation of unwanted side-products. researchgate.net

Data Tables

Table 1: Oxidizing Agents and Catalysts in Sulfide to Sulfoxide Conversion

Oxidizing AgentCatalystSubstrate TypeKey FeaturesReference(s)
Hydrogen Peroxide (H₂O₂)H₃PW₁₂O₄₀ (Keggin-type HPA)Acetamide-sulfideGreen, efficient, selective, avoids over-oxidation researchgate.net, researchgate.net
Hydrogen Peroxide (H₂O₂)Vanadyl bis(acetylacetonate)Acetamide-sulfideSmooth, clean reaction nih.gov
m-Chloroperoxybenzoic acid (m-CPBA)None mentionedThioetherCommon oxidizing agent rsc.org

Table 2: Key Intermediates in the Synthesis of 5-Carboxylic acid, omeprazole sulphide

Compound NameRole in SynthesisSubsequent TransformationReference(s)
Acetamide-sulfide compoundStarting precursorOxidation to amide sulfinyl compound nih.gov
Amide sulfinyl compoundOxidized intermediateAlkaline hydrolysis to sulfinyl carboxylate researchgate.net, nih.gov
Sulfinyl carboxylate intermediateKey intermediateDecarboxylation or isolation as the carboxylic acid nih.gov

Metabolic Pathways and Biotransformation of Omeprazole Sulfide and Its Carboxylic Acid Metabolites

In Vitro Enzymatic Metabolism Studies of Omeprazole (B731) and its Sulfide (B99878) Metabolites.researchgate.netresearchgate.net

In vitro studies are crucial for understanding the metabolic fate of omeprazole and its sulfide derivatives. These studies have identified key enzymes and pathways involved in their transformation.

Role of Cytochrome P450 Isoforms (CYP2C19, CYP3A4, CYP2C9) in Stereoselective Biotransformation.researchgate.net

The metabolism of omeprazole is stereoselective, meaning the two enantiomers, (S)- and (R)-omeprazole, are metabolized differently. clinpgx.org This process is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2C19 and CYP3A4 playing the most significant roles. clinpgx.orgacs.orgresearchgate.netpharmgkb.orgnih.govnih.govfrontiersin.orgresearchgate.net

CYP2C19 is the main enzyme responsible for the 5-hydroxylation of the pyridine (B92270) group of R-omeprazole. acs.orgresearchgate.net Conversely, CYP3A4 predominantly mediates the sulfoxidation of the S-enantiomer (esomeprazole) to form omeprazole sulfone. acs.orgresearchgate.net Studies using cDNA-expressed enzymes have shown that the intrinsic clearance (CLint) for the formation of the 5-hydroxy metabolite is considerably higher for R-omeprazole than for S-omeprazole, indicating that CYP2C19 favors the R-isomer. researchgate.net For S-omeprazole, CYP2C19 is more involved in 5-O-demethylation. researchgate.net The sulfoxidation to omeprazole sulfone, catalyzed by CYP3A4, is about 10-fold higher for S-omeprazole than for R-omeprazole. researchgate.net This differential metabolism contributes to the higher plasma concentrations of S-omeprazole compared to R-omeprazole when a racemic mixture is administered. clinpgx.org While CYP2C19 and CYP3A4 are the primary enzymes, CYP2C9 also contributes to a lesser extent to the metabolism of omeprazole. researchgate.net

CYP IsoformPreferred EnantiomerPrimary Metabolic ReactionResulting Metabolite
CYP2C19R-omeprazole5-hydroxylation5-hydroxyomeprazole
CYP3A4S-omeprazole (Esomeprazole)SulfoxidationOmeprazole sulfone
CYP2C19S-omeprazole (Esomeprazole)5-O-demethylation5-O-desmethylomeprazole

Formation and Characterization of Hydroxyomeprazole (B127751) Sulfide Metabolites.researchgate.net

A minor human metabolite, 5′-hydroxyomeprazole sulfide, has been identified. researchgate.net This metabolite can be formed through the direct hydroxylation of omeprazole sulfide. researchgate.net In vitro studies have demonstrated that wild-type and mutant versions of CYP102A1 from Bacillus megaterium can regioselectively hydroxylate omeprazole sulfide to produce 5′-hydroxyomeprazole sulfide. researchgate.net

Identification of Omeprazole Carboxylic Acid Metabolites in Biological Systems.nih.govnih.gov

In humans, omeprazole is extensively metabolized, with the two major urinary metabolites being hydroxyomeprazole and omeprazole carboxylic acid. nih.govosti.gov These metabolites are formed through the hydroxylation of a methyl group on the pyridine ring, which is then further oxidized to the corresponding carboxylic acid. nih.govosti.gov Both of these major metabolites retain the sulfoxide (B87167) group of the parent compound. nih.govosti.gov In mouse plasma, a metabolite corresponding to the modification of a methyl group to a carboxylic acid on the 4-methoxy-3,5-dimethylpyridine-2-yl moiety has also been identified. nih.gov

Microbiome-Mediated Transformations of Omeprazole Sulfide.researchgate.net

The gut microbiome can also play a role in the transformation of omeprazole. Studies with the fungus Cunninghamella elegans have shown that it can biotransform omeprazole, with the primary pathways being the reduction of the sulfoxide group to a sulfide and the hydroxylation of the aromatic rings and side chain. researchgate.net Research on the impact of omeprazole on the gut microbiota has shown significant shifts in its composition and function. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of 5 Carboxylic Acid, Omeprazole Sulphide

Mass Spectrometry-Based Techniques for Structural Elucidation and Detection

Mass spectrometry (MS) stands as a cornerstone in the analysis of pharmaceutical metabolites due to its high sensitivity and specificity, enabling both the identification and structural elucidation of compounds even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF-MS, ESI-MS)

Liquid chromatography coupled with mass spectrometry is a powerful tool for separating and identifying omeprazole (B731) metabolites from complex biological matrices. mdpi.comnih.govscispace.com High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF-MS), are particularly valuable for determining the elemental composition of unknown metabolites through accurate mass measurements. mdpi.comnih.govresearchgate.netrsc.org

For 5-Carboxylic acid, omeprazole sulphide, LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) analysis has been documented. nih.gov In positive ion mode, the protonated molecule ([M+H]+) is observed with a precursor m/z of 360.1013. nih.gov The structural elucidation is further supported by tandem mass spectrometry (MS/MS) experiments, where the precursor ion is fragmented to produce a characteristic pattern of product ions. This fragmentation data provides critical information about the molecule's structure. rsc.orgnih.gov For instance, studies on omeprazole metabolites have identified related carboxylic acid formations by observing a neutral loss of 44 atomic mass units (amu), corresponding to carbon dioxide, during fragmentation. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like omeprazole and its derivatives, generating intact molecular ions for MS analysis. nih.govnih.govrsc.org The combination of LC for separation with ESI-MS/MS for detection provides a robust platform for identifying and characterizing metabolites like 5-Carboxylic acid, omeprazole sulphide in various samples. mdpi.comrsc.orgnih.gov

LC-MS Parameters for 5-Carboxylic acid, omeprazole sulphide
ParameterValue/DescriptionReference
Instrument TypeLC-ESI-QTOF nih.gov
Ionization ModePositive (ESI) nih.gov
Precursor Ion (Adduct)m/z 360.1013 ([M+H]+) nih.gov
Fragmentation ModeCollision-Induced Dissociation (CID) nih.gov
Common FragmentationNeutral loss of CO2 (44 amu) is indicative of carboxylic acid metabolites. nih.gov

Isotope Ratio-Monitoring Mass Spectrometry for Metabolite Profiling

Isotope ratio-monitoring mass spectrometry is an effective strategy for distinguishing drug-related metabolites from endogenous molecules in complex biological samples. mdpi.comnih.govnih.gov This technique involves the co-administration of a stable isotope-labeled version of the drug along with the unlabeled drug, typically in a 1:1 ratio. mdpi.comresearchgate.net

In the context of omeprazole, studies have utilized D3-omeprazole, a deuterated analog, for metabolite identification. mdpi.comnih.govresearchgate.net When analyzing the mass spectra, drug-derived metabolites are readily identified by searching for ion pairs with a specific mass difference corresponding to the isotopic label (e.g., a 3 Dalton difference for D3-omeprazole). mdpi.comnih.gov This unique isotopic signature allows for the confident identification of novel metabolites, even those present at very low concentrations. nih.govresearchgate.net This approach has been successfully applied to profile omeprazole metabolites in various biological matrices, providing a clear pathway to identify compounds like 5-Carboxylic acid, omeprazole sulphide. mdpi.comnih.govresearchgate.net Another approach involves using compounds labeled with heavy isotopes of sulfur (³⁴S) to create a distinct isotopic pattern for sulphur-containing metabolites. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

While mass spectrometry provides invaluable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous confirmation of a molecule's chemical structure. rsc.orgresearchgate.net Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (like ROE for observing the Nuclear Overhauser Effect) are employed to elucidate the precise connectivity of atoms and the stereochemistry of a molecule. researchgate.netresearchgate.netprinceton.edu

In the study of omeprazole derivatives, NMR has been used to confirm the structures of synthesized degradation products and metabolites. rsc.orgresearchgate.net For example, ¹H NMR can clearly distinguish between protons in different chemical environments, such as those on the benzimidazole (B57391) and pyridine (B92270) rings of the omeprazole core structure. researchgate.net The presence and position of a carboxylic acid group on the pyridine ring of 5-Carboxylic acid, omeprazole sulphide would induce characteristic shifts in the NMR spectrum of adjacent protons and carbons, allowing for its structural confirmation. youtube.com

Applications in Enantiomeric Excess Determination of Sulfoxides

Omeprazole and its sulphide derivative are chiral molecules, with the stereogenic center located at the sulfur atom of the sulfoxide (B87167) group. acs.org The determination of the enantiomeric excess (e.e.), or the purity of a single enantiomer, is crucial in the pharmaceutical industry. NMR spectroscopy offers several powerful methods for this purpose. researchgate.net

The direct analysis of enantiomers by NMR is not possible in an achiral solvent, as they are spectroscopically indistinguishable. Therefore, a chiral auxiliary is used to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and, consequently, distinct NMR spectra. researchgate.net This can be achieved using:

Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a CDA to form new diastereomeric compounds.

Chiral Solvating Agents (CSAs): The enantiomers form transient diastereomeric complexes with a CSA. researchgate.net

Chiral Lanthanide Shift Reagents: These reagents also form diastereomeric complexes, inducing different chemical shifts for the enantiomers. researchgate.net

Once the signals for the two diastereomers are resolved in the NMR spectrum, the enantiomeric excess can be accurately calculated by integrating the corresponding peaks. researchgate.net This methodology is broadly applicable to chiral sulfoxides for the determination of their enantiomeric purity. acs.orgbates.edu

Chromatographic Separation Methods for Impurity and Metabolite Analysis

Chromatographic techniques are essential for separating the parent drug from its various metabolites, degradation products, and process-related impurities before their analysis by spectroscopic methods. researchgate.netfarmaciajournal.comresearchgate.net The choice of chromatographic method depends on the complexity of the sample and the required resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of omeprazole and its related substances. farmaciajournal.comgoogle.comresearchgate.net These methods typically employ a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. mdpi.comfarmaciajournal.comchromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. chromatographyonline.commolnar-institute.com UPLC methods have been developed for the purity testing of omeprazole, allowing for the effective separation of the active ingredient from a multitude of related impurities. chromatographyonline.commolnar-institute.com The development of these methods often follows Quality-by-Design (QbD) principles to ensure robustness and reliability. chromatographyonline.com The separated compounds are typically detected using UV spectrophotometry or, for greater specificity and sensitivity, mass spectrometry. farmaciajournal.comlcms.cz

Typical Chromatographic Conditions for Omeprazole Impurity Analysis
ParameterHPLC Method ExampleUPLC Method ContextReference
Column TypeZorbax Extend C18Columns with sub-3-µm solid-core particles (e.g., CORTECS C18+) farmaciajournal.comlcms.cz
Mobile PhaseGradient of Acetonitrile and aqueous buffer (e.g., triethylamine (B128534) or phosphate)Gradient of Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) acetate) farmaciajournal.comchromatographyonline.comlcms.cz
DetectionUV at 280 nmUV and/or Mass Spectrometry (MS) farmaciajournal.comlcms.cz
Flow Rate~0.8 - 1.0 mL/minOptimized for high resolution and efficiency farmaciajournal.comchromatographyonline.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) stands as a powerful analytical technique for the separation and analysis of pharmaceutical compounds and their impurities. nih.gov The fundamental principle of CE lies in the differential migration of charged ions within a narrow fused-silica capillary under the influence of a high-voltage electric field. nih.gov The separation is based on the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio and the viscosity of the buffer solution. nih.gov This technique offers high efficiency, rapid analysis times, and minimal sample and reagent consumption, making it a valuable tool for impurity profiling in the pharmaceutical industry. nih.govunifi.it

In the context of omeprazole and its related substances, CE methods have been developed for their simultaneous determination. researchgate.net A particularly effective approach is Micellar Electrokinetic Chromatography (MEKC), a mode of CE that allows for the separation of both charged and neutral molecules. unifi.it In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. unifi.it This forms micelles, which act as a pseudostationary phase, enabling differential partitioning of analytes between the micelles and the aqueous buffer, thus facilitating their separation. unifi.it

The development of a robust CE method for impurity profiling, including sulphide derivatives of omeprazole, involves a systematic optimization of various parameters. unifi.it An Analytical Quality by Design (AQbD) approach can be employed to identify Critical Method Parameters and their impact on Critical Method Attributes like resolution and analysis time. unifi.it For the analysis of omeprazole and its impurities, a solvent-modified MEKC system has proven effective, using a pseudostationary phase of SDS micelles with n-butanol as an organic modifier in a borate (B1201080) buffer. unifi.it

Key parameters that are optimized include the composition of the background electrolyte (buffer concentration and pH), surfactant concentration, organic modifier percentage, applied voltage, and capillary temperature. unifi.itnih.gov For instance, a study optimizing a MEKC method for omeprazole and seven related impurities identified the following conditions as optimal. unifi.it

Table 1: Optimized MEKC Conditions for Omeprazole Impurity Analysis

Parameter Optimized Value
Background Electrolyte 72 mM Borate Buffer
pH 10.0
SDS Concentration 96 mM
Organic Modifier 1.45 %v/v n-butanol
Applied Voltage 25 kV
Capillary Temperature 21 °C
Capillary Fused-silica, 50 µm i.d.

This interactive table summarizes the optimized conditions for a solvent-modified Micellar Electrokinetic Chromatography (MEKC) method developed for the impurity profiling of omeprazole. unifi.it

Such validated CE methods enable the simultaneous determination of omeprazole and its related impurities, including sulphide precursors, ensuring the quality and purity of pharmaceutical formulations. unifi.it

Spectrophotometric and Electrochemical Detection Approaches

Spectrophotometric and electrochemical methods offer alternative and complementary approaches for the detection and quantification of omeprazole and its related substances, including 5-Carboxylic acid, omeprazole sulphide. nih.govyu.edu.jo

Spectrophotometric Detection

UV-Vis spectrophotometry is a widely used technique for the analysis of pharmaceutical compounds that possess chromophoric groups. impactfactor.orgrjptonline.org Omeprazole and its derivatives, containing benzimidazole and pyridine rings, absorb ultraviolet radiation, allowing for their quantitative determination. researchgate.net Simple, rapid, and cost-effective spectrophotometric methods have been developed for estimating omeprazole in various formulations. rjptonline.org The method is based on measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax). impactfactor.org For omeprazole, this has been reported at various wavelengths depending on the solvent used, such as 298.4 nm in phosphate (B84403) buffer. rjptonline.org

Several advanced spectrophotometric techniques have been applied to enhance specificity and handle interference from excipients or degradation products. nih.gov These include:

Derivative Spectrophotometry: This method involves calculating the first or higher-order derivative of the absorbance spectrum, which can help resolve overlapping peaks and eliminate background interference. nih.gov

Difference Spectrophotometry (ΔA): This technique measures the difference in absorbance between two equimolar solutions of the analyte under different chemical conditions (e.g., different pH). It is particularly useful as a stability-indicating assay, as it can selectively measure the parent drug in the presence of its degradation products. nih.gov

Kinetic Spectrophotometry: These methods are based on the reaction of the analyte with a chromogenic reagent to produce a colored product. nih.gov The rate of the reaction or the absorbance of the product after a fixed time is measured, which is proportional to the analyte concentration. For omeprazole, methods have been developed based on the formation of charge-transfer complexes with acceptors like iodine or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Table 2: Summary of Spectrophotometric Methods for Omeprazole Analysis

Method Type Principle Linearity Range (µg/mL) Limit of Detection (LOD) (µg/mL) Reference
UV Spectrophotometry Direct absorbance measurement in phosphate buffer 2-18 - rjptonline.org
Difference Spectrophotometry Measurement of ΔA between acidic and basic solutions 0.5-3.5 0.033 nih.gov
Kinetic (Iodine) Charge-transfer complex formation 0.25-3.00 0.08 nih.gov
Kinetic (DDQ) Charge-transfer complex formation 0.5-25.00 0.14 nih.gov

This interactive table presents various spectrophotometric methods and their key performance characteristics for the determination of omeprazole, with principles applicable to its derivatives. nih.govrjptonline.orgresearchgate.netnih.gov

Electrochemical Detection

Electrochemical methods provide a highly sensitive and selective means of analysis based on the redox properties of the target molecule. researchgate.net Omeprazole and its sulphide analogue are electroactive, meaning they can be oxidized or reduced at an electrode surface upon the application of a potential. yu.edu.joresearchgate.net Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are commonly employed. researchgate.net

The electrochemical behavior of omeprazole has been investigated at various electrodes, including glassy carbon electrodes (GCE). researchgate.net The analysis typically involves the oxidation of the benzimidazole moiety. researchgate.net The reduction of the sulfoxide group in omeprazole has also been observed. researchgate.net For 5-Carboxylic acid, omeprazole sulphide, the oxidation of the sulphide group to a sulfoxide or sulfone, as well as the oxidation of the benzimidazole ring, are potential electrochemical reactions that can be exploited for detection.

To enhance the sensitivity and performance of electrochemical sensors, modified electrodes are often used. yu.edu.joyu.edu.jo For instance, a GCE modified with molybdenum disulfide (MoS₂) has been shown to enhance the oxidation current of omeprazole by 2.3-fold compared to a bare electrode. yu.edu.joyu.edu.jo Other modifications include the use of nanocomposites, such as nickel–copper–zinc ferrite/carboxymethyl cellulose/graphene oxide, to create highly sensitive sensors. nih.gov

Table 3: Electrochemical Determination of Omeprazole

Electrode Type Technique pH Linear Range (µM) Limit of Detection (LOD) (µM) Reference
Glassy Carbon Electrode (GCE) Cyclic Voltammetry Wide range - - researchgate.net
MoS₂ Modified GCE Differential Pulse Voltammetry 7.0 15.8–500 4.74 yu.edu.joyu.edu.jo

This interactive table outlines different electrochemical approaches used for the sensitive determination of omeprazole. yu.edu.joresearchgate.netyu.edu.jonih.gov

Utilization of 5-Carboxylic acid, Omeprazole Sulphide as an Analytical Standard

In pharmaceutical analysis, reference standards are materials of high purity that are used as a benchmark for confirming the identity and determining the concentration of a substance. synthinkchemicals.com 5-Carboxylic acid, omeprazole sulphide is utilized as an analytical standard in the pharmaceutical industry. sigmaaldrich.comsigmaaldrich.com Its primary role is to support the development, validation, and routine application of analytical methods.

The qualification and use of impurity standards are critical for maintaining pharmaceutical quality and complying with regulatory requirements. synthinkchemicals.com As a known impurity or metabolite related to omeprazole, 5-Carboxylic acid, omeprazole sulphide serves several key functions:

Method Development and Validation: It is used to develop and validate the specificity of analytical methods, such as chromatography and electrophoresis. By using this standard, analysts can ensure that the method can accurately separate the impurity from the active pharmaceutical ingredient (API) and other related substances.

Impurity Profiling: This standard helps in the identification and characterization of impurities in omeprazole drug substances and products. synthinkchemicals.com It provides a reference point for retention time in chromatographic methods and for spectral comparison in techniques like mass spectrometry. artmolecule.fr

Quantitative Analysis: A well-characterized standard of 5-Carboxylic acid, omeprazole sulphide allows for the accurate quantification of this specific impurity in omeprazole samples. artmolecule.fr This is crucial for ensuring that the levels of impurities are below the safety thresholds established by regulatory bodies.

Quality Control: It is employed as a working standard in quality control laboratories for routine batch release testing of omeprazole, ensuring consistency and quality of the final product. synthinkchemicals.com

Commercial suppliers provide 5-Carboxylic acid, omeprazole sulphide as a certified analytical standard, often with a certificate of analysis detailing its purity and characterization data. sigmaaldrich.comsigmaaldrich.com Its applications are noted in pharmaceutical analysis as well as in fields like forensics and toxicology. sigmaaldrich.comsigmaaldrich.com The availability of synthesized impurity standards is essential for researchers and manufacturers to control for substances that may form during the synthesis or degradation of an API. scispace.comresearchgate.net

Computational Chemistry and in Silico Modeling of Omeprazole Sulfide and Its Carboxylic Acid Derivatives

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules and their reactivity. These methods have been applied to omeprazole (B731) and its analogues to unravel the complex mechanisms underlying their therapeutic action and metabolic transformation.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in studying the reaction pathways of proton pump inhibitors (PPIs) like omeprazole. DFT calculations can elucidate the acid-activation mechanism of PPIs, a critical step for their inhibitory action on the gastric H+,K+-ATPase. Studies have used DFT to map the energy landscape of the transformation of omeprazole into its active sulfenamide intermediate in acidic conditions, identifying the rate-determining steps and transition states. researchgate.net For instance, calculations have revealed the activation free energy barriers for key reaction steps, confirming that the formation of a disulfide complex with the proton pump is thermodynamically favorable. researchgate.net

Researchers have also employed DFT to investigate the metabolic pathways of omeprazole enantiomers, providing insights into their stereoselective metabolism by cytochrome P450 (CYP) enzymes. nih.gov These studies calculate the activation energy barriers for processes like hydroxylation and sulfoxidation, explaining why different enantiomers are metabolized into different products (e.g., hydrophilic hydroxyomeprazole (B127751) vs. lipophilic omeprazole sulfone). nih.gov The geometrical attributes of newly designed omeprazole analogues have been confirmed using DFT calculations, often with a B3LYP/6-31G+ G (d, p) basis set, to ensure stable and realistic molecular conformations for further modeling. nih.govnih.govresearchgate.net

Table 1: DFT Calculated Activation Free Energy Barriers for Omeprazole Metabolism
Metabolic ReactionOmeprazole EnantiomerCalculated Activation Energy (kcal/mol)Metabolizing Enzyme
Hydrogen Abstraction (Hydroxylation)R-omeprazole15.7CYP2C19
Hydrogen Abstraction (Hydroxylation)S-omeprazole17.5CYP2C19
SulfoxidationS-omeprazole9.9CYP3A4

Data sourced from computational studies on omeprazole metabolism. nih.gov

The biotransformation of drugs by enzymes like CYP450 is fundamentally an electronic process. Computational analyses of electronic behavior, such as spin density and molecular orbital distributions, provide a deeper understanding of these reactions. For omeprazole, spin density analysis has been used to clarify the mechanism of its metabolism by CYP2C19. nih.gov These calculations indicate that the reaction proceeds through a two-state rebound process and can help determine whether a high-spin or low-spin pathway is favored for a particular enantiomer. nih.gov

Specifically, studies have shown that R-omeprazole tends to favor a high-spin pathway for its metabolism, while S-omeprazole prefers a low-spin pathway. nih.gov This difference in electronic behavior contributes to the stereoselective metabolism observed in vivo. Furthermore, analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps predict the reactive sites of the molecule. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are cornerstones of medicinal chemistry, aiming to establish a correlation between the chemical structure of a compound and its biological activity.

For derivatives of omeprazole sulfide (B99878), computational models are used to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By systematically modifying the structure of the parent omeprazole molecule—for instance, by substituting functional groups on the benzimidazole (B57391) or pyridine (B92270) rings—researchers can design novel analogues. nih.govresearchgate.net The biokinetic properties and metabolic stability of these new chemical entities are then predicted using in silico tools. nih.govplos.org These predictions help to identify candidates with potentially improved pharmacokinetic profiles, such as better metabolic stability or reduced interaction with certain CYP isozymes, which can decrease the risk of drug-drug interactions. plos.org

Understanding how a drug molecule binds to its target enzyme is crucial for explaining its efficacy and metabolism. Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to model these interactions at an atomic level. nih.govrsc.org For omeprazole-based analogues, these methods have been employed to investigate their binding modes within the active site of CYP2C19, the primary enzyme responsible for their metabolism. nih.govrsc.orgsemanticscholar.org

Molecular docking predicts the preferred orientation of the ligand (the drug molecule) when bound to the protein, yielding a binding energy score that estimates binding affinity. nih.gov MD simulations then provide a dynamic view of the enzyme-ligand complex, allowing for the assessment of its stability over time. nih.govplos.org The binding free energy can be calculated more accurately using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which has been used to compare the binding of different omeprazole analogues to their target. nih.govplos.org These studies have highlighted key interactions, such as hydrogen bonding networks, that stabilize the complex and are crucial for potent inhibition or efficient metabolism. nih.govrsc.org

Table 2: Predicted Binding Energies of Omeprazole Analogues with Target Protein
CompoundBinding Energy (kcal/mol) - DockingBinding Free Energy (kcal/mol) - MM/GBSA
Omeprazole (OMP)-7.1-
Analogue OMP3-7.3-36.91
Analogue OMP19-8.3-26.45
Analogue OMP21-8.1-12.61

Data from a computational study designing novel omeprazole derivatives. nih.govplos.org

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition Prediction

Physiologically-Based Pharmacokinetic (PBPK) modeling is a sophisticated simulation approach that integrates physicochemical drug properties with physiological and anatomical data to predict the absorption, distribution, metabolism, and excretion of a drug in the body. PBPK models have been successfully developed for omeprazole and its metabolites to simulate their pharmacokinetic profiles. nih.govwpmucdn.com

These models can account for complex processes such as competitive and mechanism-based inhibition of CYP enzymes by omeprazole and its metabolites. nih.gov By incorporating data on enzyme kinetics and age-dependent physiological changes, PBPK models can predict drug exposure and disposition in various populations, including pediatrics. nih.gov This predictive power is invaluable for understanding how metabolites like 5-Carboxylic acid, omeprazole sulphide are formed and eliminated, and for anticipating potential drug-drug interactions without the need for extensive clinical trials. simulations-plus.com The development of these models relies on input parameters derived from both in vitro experiments and in silico predictions. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.